molecular formula C21H13FN2O4S2 B15108681 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B15108681
M. Wt: 440.5 g/mol
InChI Key: MPKOARQWPBCTPB-MFOYZWKCSA-N
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Description

2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a chromenylacetamide moiety

Preparation Methods

The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves a multi-step process. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzylidene group and the chromenylacetamide moiety. Common reagents used in these reactions include thiosemicarbazide, 4-fluorobenzaldehyde, and 6-acetyl-2H-chromen-2-one. The reaction conditions usually involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid to facilitate the reactions .

Chemical Reactions Analysis

2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom in the fluorobenzylidene group.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new materials with unique properties.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains and induce apoptosis in cancer cells.

    Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for the treatment of infectious diseases and cancer. It has shown promise in preclinical studies and is being further evaluated for its efficacy and safety in clinical trials.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell lysis and death. In cancer cells, it induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C21H13FN2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide

InChI

InChI=1S/C21H13FN2O4S2/c22-14-4-1-12(2-5-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-6-7-16-13(10-15)3-8-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9-

InChI Key

MPKOARQWPBCTPB-MFOYZWKCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F

Origin of Product

United States

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